tert-butyl (2S)-4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate
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Overview
Description
“tert-butyl (2S)-4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate” is a derivative of N-Boc piperazine . It is an ester derivative and is used as a building block or intermediate in the synthesis of several novel organic compounds .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate were synthesized and characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies . Another synthesis method involves the addition of lithium aluminium hydride to a solution of L-TERT-butyl 2-methyl (2R)-piperazine-1, 2-dicarboxylate .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by single crystal X-ray diffraction analysis . The molecule of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate is linear in shape with the ethyl acetate moiety adopting a fully extended conformation .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, 1-Boc-piperazine undergoes Buchwald-Hartwig coupling reactions with aryl halides .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, 1-Boc-piperazine is a solid with a melting point of 43-47 °C .Scientific Research Applications
Antimalarial Activity
One study investigated the structures of three piperazine derivatives, highlighting their potential as anti-malarial agents. These compounds, including tert-butyl (2S,3R)-4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-hydroxy-1-phenylbutan-2-ylcarbamate, showed significant anti-malarial activity. The study emphasized the importance of certain molecular features, such as the OH group and benzyl group, for their biological activity, though the exact role of tert-butyl (2S)-4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate was not explicitly mentioned (Cunico et al., 2009).
Antibacterial and Anthelmintic Activity
Another research focused on the synthesis and biological evaluation of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate. This study provided insights into the compound's structure through X-ray diffraction studies and assessed its antibacterial and anthelmintic activities. While the compound exhibited moderate activity, it underscores the potential pharmaceutical applications of similar piperazine derivatives (Sanjeevarayappa et al., 2015).
Crystal Structure and Molecular Analysis
Further research into the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate revealed detailed information about its crystallization and the typical bond lengths and angles of this piperazine-carboxylate. This kind of structural analysis is crucial for understanding the physical and chemical properties of such compounds, which can inform their practical applications in various scientific domains (Mamat et al., 2012).
Organocatalysis in Arylation Reactions
In the realm of organic synthesis, one study identified 1-(2-hydroxyethyl)-piperazine as a novel, efficient organocatalyst for direct C(sp2)-H arylation of unactivated arenes. This research highlights the versatility of piperazine derivatives in facilitating complex organic transformations, contributing to the development of new synthetic methodologies (Yadav et al., 2020).
Anticorrosive Properties
Another intriguing application involves the investigation of the anticorrosive behavior of tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate for carbon steel in corrosive environments. This study demonstrated the compound's efficacy as a corrosion inhibitor, indicating its potential use in materials science and engineering (Praveen et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
Piperazine derivatives are known to interact with a wide range of biological targets, including enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
It’s known that piperazine derivatives can undergo various reactions with biological targets due to the presence of the flexible piperazine ring and polar nitrogen atoms . These interactions can lead to changes in the function of the target, which can result in various biological effects .
Biochemical Pathways
Tert-butyl (2S)-4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate and its derivatives serve as useful building blocks in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These compounds can affect various biochemical pathways, leading to a wide spectrum of biological activities .
Pharmacokinetics
The presence of the piperazine ring in the molecule could potentially enhance its water solubility and capacity for the formation of hydrogen bonds, which could influence its pharmacokinetic properties .
Result of Action
Piperazine derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability . The presence of other substances, pH, temperature, and other factors in the biological environment could also potentially influence its action and efficacy .
Properties
IUPAC Name |
tert-butyl (2S)-4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-18(2,3)23-17(22)20-11-10-19(14-16(20)9-12-21)13-15-7-5-4-6-8-15/h4-8,16,21H,9-14H2,1-3H3/t16-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTFROGXRPOCQX-INIZCTEOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1CCO)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN(C[C@@H]1CCO)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20572476 |
Source
|
Record name | tert-Butyl (2S)-4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20572476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169447-92-1 |
Source
|
Record name | tert-Butyl (2S)-4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20572476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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